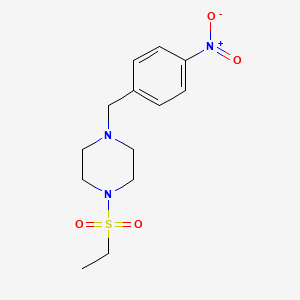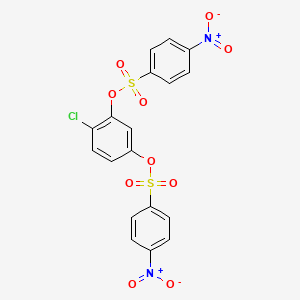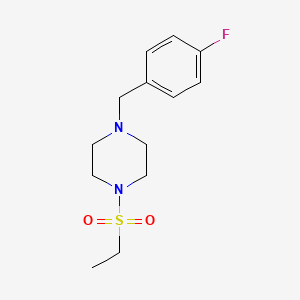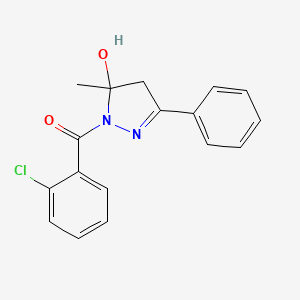![molecular formula C25H25N3O2S B10888616 N-[(1Z)-3-(4-benzylpiperazin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888616.png)
N-[(1Z)-3-(4-benzylpiperazin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(Z)-1-[(4-BENZYLPIPERAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzylpiperazine moiety, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-[(4-BENZYLPIPERAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-1-[(4-BENZYLPIPERAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-[(Z)-1-[(4-BENZYLPIPERAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[(Z)-1-[(4-BENZYLPIPERAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-{[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBONYL}-2-(4-ISOPROPYLPHENYL)ETHENYL]BENZAMIDE
- N-[(Z)-1-{[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBONYL}-2-(3-PHENOXYPHENYL)ETHENYL]BENZAMIDE
Uniqueness
N~1~-[(Z)-1-[(4-BENZYLPIPERAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylpiperazine moiety, in particular, differentiates it from other similar compounds and contributes to its potential pharmacological activities .
Properties
Molecular Formula |
C25H25N3O2S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[(Z)-3-(4-benzylpiperazin-1-yl)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O2S/c29-24(21-10-5-2-6-11-21)26-23(18-22-12-7-17-31-22)25(30)28-15-13-27(14-16-28)19-20-8-3-1-4-9-20/h1-12,17-18H,13-16,19H2,(H,26,29)/b23-18- |
InChI Key |
NPBJDHZPKJFHMT-NKFKGCMQSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CS3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CS3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B10888536.png)
![2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10888545.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10888548.png)
![2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10888555.png)

![2,6-Dimethoxy-4-{[4-(propan-2-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10888569.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10888577.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10888580.png)
![1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10888592.png)

![N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine](/img/structure/B10888619.png)



